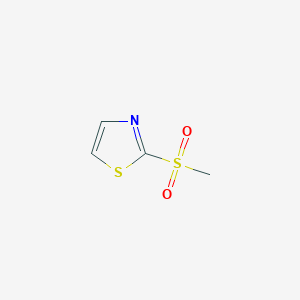

2-Methanesulfonyl-1,3-thiazole

Description

Properties

IUPAC Name |

2-methylsulfonyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c1-9(6,7)4-5-2-3-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUVEJPBJIOWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methanesulfonyl 1,3 Thiazole and Its Derivatives

Direct Synthesis Strategies for the 2-Methanesulfonyl-1,3-thiazole Core

Direct approaches to the this compound framework are prized for their efficiency and atom economy. These methods either incorporate the methanesulfonyl moiety from the outset of the ring-forming reaction or introduce it onto a pre-formed thiazole (B1198619) ring.

Thiazole Ring Formation Utilizing Pre-functionalized Sulfonyl-Containing Building Blocks

One direct strategy involves the use of building blocks that already contain the methanesulfonyl group prior to the thiazole ring-forming condensation. A key example of this approach is a modification of the Hantzsch thiazole synthesis. In this methodology, a ketone bearing a methanesulfonyl group, such as (4'-methylsulfonyl)acetophenone, can serve as the carbonyl component. This starting material is reacted with a thioamide, like thiosemicarbazide (B42300), in a suitable solvent such as ethanol (B145695). The subsequent cyclization and dehydration afford a thiazole derivative with the methanesulfonylphenyl group at the 4-position of the thiazole ring. While this example places the methanesulfonyl group on a phenyl substituent, the principle can be extended to building blocks where the methanesulfonyl group is positioned to become a direct substituent at the 2-position of the thiazole ring, for instance, by using a methanesulfonylthioacetamide or a related synthon.

A general representation of this synthetic approach is detailed in the table below:

| Reactant 1 | Reactant 2 | Product | Synthesis Type |

| α-Haloketone | Methanesulfonyl-thioamide | 2-Methanesulfonyl-thiazole derivative | Hantzsch-type |

| (4'-Methylsulfonyl) acetophenone | Thiosemicarbazide | Thiazole with a 4-(methylsulfonyl)phenyl substituent | Hantzsch-type |

Post-Synthetic Introduction of the 2-Methanesulfonyl Group onto Pre-formed Thiazole Systems

Alternatively, the 2-methanesulfonyl group can be introduced onto a pre-existing thiazole ring. This is often a more versatile approach as it allows for the synthesis and diversification of a range of thiazole precursors.

One modern and efficient method is the direct C-H sulfonylation of thiazole N-oxides. This protocol involves the activation of the thiazole N-oxide with an acylating agent, such as 4-methoxybenzoyl chloride, followed by a nucleophilic addition of a sulfinate. This process induces deoxygenation at the N(3)-position and sulfonylation at the C(2)-position. This vicarious substitution strategy provides direct access to sulfonylated thiazoles without needing 2-halothiazole precursors.

Another common strategy involves the oxidation of a 2-methylthiothiazole precursor. The 2-methylthiothiazole can be synthesized through various methods, and its subsequent oxidation to the corresponding sulfone is typically achieved using strong oxidizing agents. An analogous process has been well-documented for the synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (B1309840), where the corresponding 2-(methylthio) derivative is oxidized. This suggests that similar oxidative conditions can be effectively applied to 2-methylthiothiazoles to yield 2-methanesulfonyl-1,3-thiazoles.

The following table summarizes these post-synthetic functionalization approaches:

| Starting Material | Reagents | Product | Method |

| Thiazole N-oxide | 1. 4-Methoxybenzoyl chloride 2. Sodium [tert-butyl(dimethyl)silyloxy] methanesulfinate | 2-Silyloxymethylsulfonyl-thiazole | C-H Sulfonylation |

| 2-Methylthiothiazole | Oxidizing agent (e.g., potassium permanganate, hydrogen peroxide) | This compound | Oxidation |

Classical and Established Routes for Thiazole Ring Construction Relevant to 2-Substituted Variants

Several classical name reactions in organic chemistry provide robust and versatile methods for the synthesis of the thiazole ring. These methods are highly relevant for the synthesis of this compound as they can be used to generate 2-substituted thiazole precursors.

Hantzsch Thiazole Synthesis and its Contemporary Modifications

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone in the synthesis of thiazole derivatives. The classical reaction involves the condensation of an α-halocarbonyl compound with a thioamide. organic-chemistry.org This reaction is highly versatile, allowing for the preparation of thiazoles with a wide variety of substituents at the 2, 4, and 5-positions by choosing the appropriate starting materials. pharmaguideline.com For the synthesis of 2-substituted thiazoles, a substituted thioamide is typically employed. The reaction mechanism commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. pharmaguideline.com

Contemporary modifications of the Hantzsch synthesis have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions. These include the use of microwave irradiation and solid-phase synthesis techniques. For instance, microwave-assisted Hantzsch synthesis has been shown to produce aminothiazoles in high yields with significantly reduced reaction times.

A summary of the reactants and products in the Hantzsch synthesis is provided below:

| α-Halocarbonyl Component | Thioamide Component | Product |

| α-Haloketone | Thioamide | 2,4- and/or 2,5-disubstituted thiazole |

| α-Haloaldehyde | Thioamide | 2- and/or 2,5-disubstituted thiazole |

| α-Haloester | Thioamide | 2-substituted-4-hydroxythiazole |

Cook–Heilbron Synthesis

The Cook–Heilbron synthesis is a notable method for the preparation of 5-aminothiazoles. mdpi.comrsc.org This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or their esters, under mild conditions. The choice of the sulfur-containing reagent allows for the introduction of different substituents at the 2-position of the thiazole ring. For example, the reaction of an α-aminonitrile with carbon disulfide yields a 5-amino-2-mercaptothiazole, which can then be further functionalized. pharmaguideline.com The mechanism involves the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of the dithioate or related species, followed by an intramolecular cyclization and tautomerization to form the 5-aminothiazole. mdpi.com

The key components of the Cook-Heilbron synthesis are outlined in the following table:

| α-Amino Component | Sulfur-Containing Component | Product |

| α-Aminonitrile | Carbon disulfide | 5-Amino-2-mercaptothiazole |

| α-Aminonitrile | Dithioacid or ester | 2-Substituted-5-aminothiazole |

| α-Amino cyanoacetate (B8463686) | Carbon disulfide | 4-Carbethoxy-5-amino-2-mercaptothiazole |

Herz Synthesis

The Herz synthesis provides a route to 2-aminothiophenols, which are valuable precursors for the synthesis of benzothiazoles, and by extension, can be adapted for the synthesis of certain thiazole derivatives. The classical Herz reaction involves the treatment of an aniline (B41778) with sulfur monochloride to form a 1,2,3-benzodithiazolium salt, which is then hydrolyzed to the corresponding o-aminothiophenol.

For the synthesis of 2-substituted thiazoles, the resulting 2-aminothiolate can undergo acylation followed by cyclization to form the thiazole ring. This approach offers a pathway to thiazoles with specific substitution patterns that may not be readily accessible through other methods.

Advanced Synthetic Approaches and Reaction Technologies

Advanced synthetic methodologies for preparing this compound and its derivatives have evolved to enhance efficiency, atom economy, and environmental compatibility. These modern approaches include one-pot multicomponent reactions, sophisticated catalytic systems, and green chemistry protocols, which offer significant advantages over classical multi-step syntheses.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like thiazole derivatives from simple starting materials in a single synthetic operation. This approach minimizes the need for purification of intermediates, thereby saving time, resources, and reducing waste.

Several one-pot methodologies have been developed for the synthesis of various thiazole-containing scaffolds. For instance, the Groebke-Blackburn-Bienaymé reaction (GBBR), an isocyanide-based multicomponent reaction, provides a straightforward, one-pot synthesis of imidazo[2,1-b]thiazoles. sciforum.net This method demonstrates high atom economy and operational simplicity. sciforum.net Similarly, one-pot, three-component reactions have been successfully employed to synthesize novel series of thiazole derivatives, such as 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazoles, from a starting precursor like 2-(2-benzylidene hydrazinyl)-4-methylthiazole. nih.gov Tandem methods using three-component reactions of aldehydes, thiosemicarbazides, and maleic anhydride (B1165640) have also been developed for the synthesis of 2-hydrazolyl-4-thiazolidinones. nih.gov

The synthesis of benzimidazole-fused 1,2,4-thiadiazoles has been accomplished through a one-pot multistep cyclization initiated by methanesulfonyl chloride. nih.gov This process involves the reaction of dithiourea derivatives in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine. nih.gov Another example involves a one-pot, two-step transformation for the synthesis of thiazolyl-substituted donor-acceptor cyclopropanes, which only requires a single purification step. mdpi.com

Table 1: Examples of One-Pot and Multicomponent Reactions for Thiazole Derivatives

| Reaction Type | Key Reactants | Product Scaffold | Reference |

|---|---|---|---|

| Groebke-Blackburn-Bienaymé | 3-Formylchromone, 2-Aminothiazole, Cyclohexyl isocyanide | Imidazo[2,1-b]thiazole | sciforum.net |

| Three-component reaction | 2-(2-Benzylidene hydrazinyl)-4-methylthiazole, Hydrazonoyl halides, etc. | 5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazole | nih.gov |

| Multistep Cyclization | Dithiourea derivatives, Methanesulfonyl chloride | Benzimidazole-fused 1,2,4-thiadiazole | nih.gov |

| Tandem Three-component | Aldehydes, Thiosemicarbazides, Maleic anhydride | 2-Hydrazolyl-4-thiazolidinone | nih.gov |

| I2/DMSO Mediated MCR | 2-Aminobenzothiazoles, Barbituric acids, Aryl acetylenes/ketones | 2-Arylbenzo[d]imidazo[2,1-b]thiazole | researchgate.net |

Catalyst-Mediated and Catalytic Oxidative Systems

Catalyst-mediated synthesis and catalytic oxidative systems play a crucial role in the functionalization and synthesis of sulfonylthiazoles, often providing milder reaction conditions and improved selectivity.

A notable development is the photoredox catalytic aliphatic C(sp³)–H thiazolation of tertiary amines, which yields biologically valuable alkylated thiazoles through the aminomethylation of sulfonylthiazoles. rsc.org This reaction is distinguished by being metal- and oxidant-free, proceeding under mild conditions at room temperature. rsc.org Copper-based catalyst systems, often combined with nitroxyl (B88944) radicals like 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO), have proven effective for the selective oxidation of alcohols and are considered biomimetic of enzymes like galactose oxidase. mdpi.com

The synthesis of 2-sulfonylthiazole derivatives can also be achieved via a heteroaryl C-H sulfonylation of thiazole N-oxides. elsevierpure.com This modular two-stage protocol involves O-activation of the N-oxide followed by the nucleophilic addition of a sulfinate. elsevierpure.com Another approach involves a copper-catalyzed three-component reaction of aromatic ketones, sodium sulfinates, and azides at room temperature under aerobic conditions to produce 4-sulfonyl-1,2,3-triazoles. nih.gov

The direct oxidation of a methylthio precursor is a common method for creating the methanesulfonyl group. For example, 2-methylsulfinyl-4,5-diphenyl-thiazole is prepared by oxidizing 2-methylthio-4,5-diphenyl-thiazole with m-chloro-peroxybenzoic acid in methylene (B1212753) chloride. prepchem.com Similarly, the production of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole utilizes catalytic oxidation of the corresponding 2-(methylthio) precursor with an oxidizing agent in the presence of a tungsten catalyst and glacial acetic acid. google.com

Eco-friendly biocatalysts, such as those derived from chitosan (B1678972), have been investigated for the synthesis of thiazole derivatives. nih.gov A terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been used as a catalyst for synthesizing novel thiazoles under ultrasonic irradiation, demonstrating good reusability. nih.gov

Table 2: Catalyst Systems in the Synthesis of Sulfonylthiazoles and Derivatives

| Catalytic System | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Photoredox (Metal-free) | C(sp³)–H Thiazolation | Sulfonylthiazoles, Tertiary amines | Alkylated thiazoles | rsc.org |

| Copper/TEMPO | Alcohol Oxidation | Alcohols | Aldehydes | mdpi.com |

| Copper(II) chloride | Three-component reaction | Aromatic ketones, Sodium sulfinates, Azides | 4-Sulfonyl-1,5-disubstituted-1,2,3-triazoles | nih.gov |

| Tungsten catalyst | Catalytic Oxidation | 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole | 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | google.com |

| Chitosan-based biocatalyst | Cyclization | Thiosemicarbazone, Hydrazonoyl chlorides | Thiazole derivatives | nih.gov |

Environmentally Benign and Sustainable Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign and sustainable protocols for the synthesis of thiazole derivatives. These methods focus on reducing hazardous waste, minimizing energy consumption, and using safer solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool, offering advantages such as dramatically reduced reaction times, higher yields, and enhanced product purity compared to conventional heating methods. eurjchem.comrsc.orgnih.govscielo.br

This technology has been successfully applied to the synthesis of various thiazole-containing heterocycles. For example, a convenient and efficient microwave-assisted protocol has been developed for the synthesis of 6-(4-substituted-phenyl)-3-methylimidazo[2,1-b]thiazole-2-carbohydrazide derivatives under solvent-free conditions. eurjchem.com This multicomponent reaction is noted for being catalyst-free and providing excellent yields. eurjchem.com Similarly, microwave irradiation has been effectively used in the tandem three-component synthesis of 2-hydrazolyl-4-thiazolidinones, resulting in significantly better yields and faster conversions compared to thermal conditions. nih.gov The synthesis of 2-aryl benzothiazole (B30560) derivatives has also been achieved using microwave assistance, which significantly reduces the reaction time compared to conventional methods. scielo.br The use of microwave radiation has been shown to reduce reaction times from hours to minutes while maintaining high yields in the synthesis of 2-formimidate-3-carbonitrile derivatives. mdpi.com

The replacement of volatile organic solvents with water or conducting reactions under solvent-free conditions is a cornerstone of green chemistry. Water is an ideal solvent due to its non-toxic, non-flammable, and readily available nature. researchgate.net

Several green protocols for thiazole synthesis have been reported using water as a solvent. A catalyst-free, multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions has been developed to synthesize a variety of trisubstituted thiazoles in good yields. bepls.com Another high-yielding procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles involves the reaction of dithiocarbamates and α-halocarbonyl compounds in water, refluxed in the absence of a catalyst. bepls.com

Solvent-free reactions, often coupled with microwave irradiation, provide another environmentally friendly alternative. The synthesis of imidazo[2,1-b]thiazole-2-carbohydrazide derivatives via a microwave-assisted multicomponent reaction is a prime example of a successful solvent-free protocol. eurjchem.com The Hantzsch reaction, a classic method for thiazole synthesis, can be adapted to various conditions, including the use of both aprotic and protic solvents, and can be performed with or without a base catalyst, offering flexibility for greener modifications. mdpi.com

Scalable Synthetic Procedures for Bulk Material Production

The transition from laboratory-scale synthesis to bulk material production requires robust, efficient, and scalable procedures. Methodologies that are high-yielding, utilize readily available starting materials, and involve simple purification processes are essential for industrial application.

The photoredox catalytic aminomethylation of sulfonylthiazoles has demonstrated potential for scalability, with successful application in a gram-scale reaction, highlighting its practicality and cost-effectiveness for larger-scale production. rsc.org Another example of a scalable process is a one-pot, two-step transformation for creating thiazolyl-substituted cyclopropanes, which was successfully performed on a 5 mmol scale, yielding the product in good quantity and high diastereoselectivity, comparable to smaller-scale reactions. mdpi.com

The Hantzsch thiazole synthesis remains one of the most common and versatile methods for preparing the thiazole moiety. mdpi.com Its adaptability to various reaction conditions, including different solvents and the optional use of catalysts, allows for optimization for large-scale synthesis. mdpi.com The synthesis of 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole derivatives via the Hantzsch reaction from carbothioamide and α-halocarbonyl compounds in solvents like THF or 1,4-dioxane (B91453) is a representative example of a procedure that can be optimized for bulk production. mdpi.com

Chemo- and Regioselective Synthesis

A significant advancement in the chemo- and regioselective synthesis of 2-sulfonylthiazoles involves the heteroaryl C-H sulfonylation of thiazole N-oxides. This modular approach provides direct access to sulfonylated thiazole scaffolds, avoiding the use of pre-functionalized 2-halothiazoles elsevierpure.com.

The protocol is a two-stage process that begins with the O-activation of a thiazole N-oxide, followed by the nucleophilic addition of a sulfinate. This addition induces N(3)-deoxygenation and concomitant C(2)-sulfonylation. The vicarious substitution reaction is most effectively carried out using 4-methoxybenzoyl chloride for the O-acylation step, with sodium [tert-butyl(dimethyl)silyloxy]methanesulfinate (TBSOMS-Na) acting as the nucleophile. The resulting sulfones can be further functionalized by displacing the silyloxymethyl group with various alkyl, aryl, amino, and fluoro moieties elsevierpure.com.

This method is highly regioselective for the C2-position of the thiazole ring, which is often challenging to functionalize directly. The use of the N-oxide directs the sulfonylation to this specific position.

Table 1: Key Reagents and Conditions for C-H Sulfonylation of Thiazole N-Oxides

| Step | Reagent/Condition | Purpose |

| 1. O-Activation | 4-Methoxybenzoyl chloride | Acylation of the N-oxide to facilitate nucleophilic attack. |

| 2. Sulfonylation | Sodium [tert-butyl(dimethyl)silyloxy]methanesulfinate (TBSOMS-Na) | Nucleophilic addition to introduce the sulfonyl group at the C2 position. |

Another approach to regioselectively synthesize substituted thiazoles involves the palladium-catalyzed syn-hydroarylation of diaryl alkynes with thiazoles. This method facilitates C-H functionalization with high C5 selectivity researchgate.net. While not directly producing a 2-methanesulfonyl group, this strategy highlights modern methods for regioselective functionalization of the thiazole core, which could potentially be adapted.

Furthermore, base-controlled three-component regioselective synthesis has been developed to produce 2-imino thiazolines, which are precursors that could potentially be converted to the desired sulfonylated thiazoles nih.gov.

Stereoselective Synthesis of Substituted Analogues

The stereoselective synthesis of substituted thiazole derivatives is crucial for the development of chiral drugs. Various methods have been explored to introduce chirality into the thiazole framework.

One notable example is the stereoselective synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate. This synthesis was achieved through the reaction of ethyl cyanoacetate with phenylisothiocyanate and chloroacetone (B47974) in a basic medium nih.gov. The stereochemistry of the product was confirmed by X-ray analysis. While this example does not directly involve a 2-methanesulfonyl group, the principles of controlling stereochemistry in the synthesis of thiazole derivatives are applicable.

The asymmetric total synthesis of natural products containing a thiazole ring, such as (-)-mycothiazole, showcases advanced strategies for stereocontrol. Key steps in such syntheses often involve chiral auxiliaries or catalysts to establish stereocenters within the molecule acs.org. For instance, the Nagao acetate (B1210297) aldol (B89426) reaction has been utilized to construct chiral secondary alcohols in the synthesis of mycothiazole (B1237078) acs.org.

Donor-acceptor cyclopropanes have also been employed in stereoselective reactions to access thiazole-containing targets. These reactions can proceed with high diastereoselectivity, allowing for the controlled formation of specific stereoisomers mdpi.com.

In the context of preparing chiral building blocks, the asymmetric synthesis of novel triazole derivatives has been explored, where enantiomers exhibited significantly different biological activities. Such studies underscore the importance of stereoselective synthesis in medicinal chemistry nih.gov. While focused on triazoles, the synthetic principles can be extended to other heterocyclic systems like thiazoles.

Table 2: Examples of Stereoselective Synthesis of Thiazole Derivatives

| Product | Key Reaction/Method | Stereochemical Outcome | Reference |

| (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate | Reaction of ethyl cyanoacetate, phenylisothiocyanate, and chloroacetone | Stereoselective formation of the Z-isomer | nih.gov |

| (-)-Mycothiazole | Nagao acetate aldol reaction | Construction of a chiral secondary alcohol | acs.org |

| Thiazole-containing triarylethylenes | Pd-catalyzed syn-hydroarylation of diaryl alkynes | Stereoselective synthesis of trisubstituted olefins | researchgate.net |

Reactivity and Reaction Pathways of 2 Methanesulfonyl 1,3 Thiazole

Electronic Influence of the 2-Methanesulfonyl Group on Thiazole (B1198619) Reactivity

The introduction of a methanesulfonyl (-SO₂CH₃) group at the C-2 position of the thiazole ring is a critical structural modification that profoundly impacts its electronic properties and subsequent reactivity.

The 2-methanesulfonyl group functions as a potent electron-withdrawing group within the thiazole heterocycle. This effect stems from the high electronegativity of the oxygen atoms and the sulfur atom in its +6 oxidation state, which creates significant electronic polarization through both inductive and resonance effects. This strong electron withdrawal depletes the electron density of the thiazole ring, rendering it significantly more electron-deficient. The increased electron-deficient nature of the ring enhances its suitability as a substrate in reactions that require electron-poor starting materials. This activation is particularly pronounced at the C-2 position, making it highly susceptible to nucleophilic attack. The reactivity of such sulfonyl-activated heterocycles has been compared to other systems, with studies on 2-sulfonylpyrimidines and 2-methysulfonylbenzothiazole providing a framework for understanding their enhanced electrophilicity. nih.gov

A direct consequence of the sulfonyl group's electron-withdrawing power is the increased acidity of protons on adjacent carbon atoms. While specific pKa values for 2-methanesulfonyl-1,3-thiazole are not extensively documented, the electronic principles are well-established. The group activates the C-2 position, and although the C-2 proton is absent in the parent compound, substitution at this position is a key reaction pathway.

Furthermore, the alpha-hydrogens on the methyl group of the sulfonyl moiety (O₂S-CH₃ ) are also rendered more acidic. This increased acidity makes them susceptible to deprotonation by a suitable base, which would generate a stabilized carbanion. This anion can then act as a nucleophile, opening up pathways for further functionalization, such as alkylation or condensation reactions at the methyl group.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Sulfonyl Moiety

The strong activation provided by the 2-methanesulfonyl group makes it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient thiazole ring is highly susceptible to attack by nucleophiles, and the sulfinate anion (R-SO₂⁻) is a stable leaving group, which facilitates the substitution process. This reactivity is a cornerstone of the synthetic utility of 2-sulfonylated heterocycles.

Studies on analogous systems, such as 2-sulfonylpyrimidines, have demonstrated that they react readily with nucleophiles like cysteine in a chemoselective manner, forming stable S-heteroarylated adducts at neutral pH. researchgate.netacs.org The reactivity in these SNAr reactions can be finely tuned over several orders of magnitude by modifying the heterocyclic core or the substituents on the sulfonyl group. researchgate.net Research on purine (B94841) derivatives has also confirmed that sulfonyl groups can act as effective leaving groups in SNAr reactions, being displaced by various N-, O-, and S-centered nucleophiles. researchgate.net This makes this compound a valuable precursor for introducing a wide array of functional groups at the C-2 position. For instance, nucleophiles such as amines or thiols can displace the sulfonyl group, often under mild conditions.

Table 1: Comparison of Heteroaryl Sulfones in SNAr Reactions

| Compound | Relative Reactivity | Nucleophile | Reference |

| 2-Methylsulfonylpyrimidine | Reference | Glutathione (B108866) (GSH) | nih.gov |

| 2-Methysulfonylbenzothiazole | ~20 times more reactive | Glutathione (GSH) | nih.gov |

| 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole | ~1200 M⁻¹ s⁻¹ (k₇.₀) | Glutathione (GSH) | nih.gov |

| 2-Sulfonylpurine | Effective Leaving Group | N-, O-, S-Nucleophiles | researchgate.net |

Metal-Catalyzed Coupling Reactions Facilitated by the Sulfonyl Group

While halogens and triflates are the most common leaving groups in transition-metal-catalyzed cross-coupling reactions, the sulfonyl group can also serve as a leaving group, or "pseudo-halide," under certain conditions. researchgate.net This expands the synthetic utility of this compound to include the formation of carbon-carbon and carbon-heteroatom bonds through popular methods like Suzuki-Miyaura, Stille, and Sonogashira couplings.

The success of these reactions often depends on the specific heterocyclic system and reaction conditions. For example, the sulfonyl group has been reported to be a viable leaving group in SNAr and cross-coupling reactions of purines. researchgate.net More directly relevant, a photoredox-mediated multicomponent reaction has been developed where a heteroaryl sulfone, 2-(benzylsulfonyl)benzo[d]thiazole, acts as a radical acceptor, with the sulfonyl group being displaced to form a new C-C bond. nih.gov In this transformation, the methylsulfonyl-substituted analogue was also shown to be a competent substrate. nih.gov

However, in some contexts, the sulfonyl group can be less reactive than traditional halides. For instance, in Stille couplings, the 2-methanesulfonyl group may reduce the reactivity of a stannylated thiazole compared to its 2-chloro analogue. Optimization is often required, and additives may be necessary. For example, copper(I) salts have been shown to facilitate challenging Suzuki couplings of electron-deficient 2-heterocyclic boronates by promoting the transmetalation step. organic-chemistry.org

Radical-Based Alkylation Reactions

The electron-deficient nature of the this compound ring makes it an excellent substrate for radical-based functionalization, particularly through Minisci-type reactions. wikipedia.org The Minisci reaction involves the nucleophilic addition of a carbon-centered radical to a protonated, electron-poor heterocycle. wikipedia.orgprinceton.edu This method is powerful for direct C-H functionalization, allowing for the introduction of alkyl groups without pre-functionalization of the aromatic ring, which is not possible with Friedel-Crafts chemistry. wikipedia.org

Azoles, including thiazoles, are known substrates for Minisci reactions, although they can be more challenging than six-membered heterocycles like pyridines due to being comparatively more electron-rich. rsc.orghw.ac.uk The presence of the strongly deactivating 2-methanesulfonyl group on the thiazole ring significantly enhances its reactivity towards nucleophilic radical attack, making it a prime candidate for this type of transformation.

Modern variations of this chemistry often employ photoredox catalysis to generate the radical species under mild conditions. A notable example involves a multicomponent reaction where photoredox-derived alkyl radicals react with [1.1.1]propellane, and the resulting radical intermediate is trapped by a heteroaryl sulfone (2-(benzylsulfonyl)benzo[d]thiazole) to afford the final product, demonstrating the sulfone's capacity to act as a radical acceptor and leaving group. nih.gov

Diverse Functionalization Pathways and Transformations

Beyond acting as a leaving group, the this compound scaffold can undergo various other transformations, allowing for extensive functionalization.

Ring Bromination: The thiazole ring can be functionalized while the sulfonyl group remains intact. For example, 2-(methylsulfonyl)thiazole can be selectively brominated at the 4-position using N-bromosuccinimide (NBS). evitachem.com This introduces a handle for subsequent cross-coupling reactions.

Reduction of the Sulfonyl Group: The methanesulfonyl group can be chemically reduced and removed from the ring, yielding the corresponding simpler thiazole derivative. This makes the sulfonyl group a useful "activating and directing group" that can be removed after guiding other reactions.

Multicomponent Reactions: The compound can participate in more complex, one-pot transformations. As mentioned previously, heteroaryl sulfones can serve as key components in photoredox-catalyzed multicomponent reactions, enabling the construction of complex molecular architectures through a desulfonative pathway. nih.gov

Modification of Other Substituents: In more complex derivatives, other parts of the molecule can be modified while the 2-methanesulfonylthiazole core is preserved. For instance, in a series of lysyl oxidase (LOX) inhibitors, palladium-catalyzed Suzuki coupling was performed on a bromo-sulfonyl-benzene moiety that was later attached to the thiazole ring, showcasing the chemical stability of the sulfonyl-thiazole unit under these conditions. nih.gov

Table 2: Summary of Functionalization Reactions

| Reaction Type | Reagents/Conditions | Position of Reaction | Product Type | Reference |

| Nucleophilic Aromatic Substitution | Amines, Thiols | C-2 | 2-Amino/Thio-thiazoles | |

| Ring Bromination | N-Bromosuccinimide (NBS) | C-4 | 4-Bromo-2-(methylsulfonyl)thiazole | evitachem.com |

| Metal-Catalyzed Coupling | [1.1.1]Propellane, Alkyl Radical Source, Photoredox Catalyst | C-2 | 2-Alkyl-thiazoles (via desulfonation) | nih.gov |

| Reduction | Reducing agents | C-2 | 2-H-Thiazole (desulfonated) |

Amination Reactions

The electron-deficient nature of the C-2 position in this compound facilitates its reaction with various amine nucleophiles. This process, known as amination, allows for the direct introduction of nitrogen-containing substituents. The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where the amine attacks the C-2 carbon, leading to the displacement of the methanesulfonyl group. This method is instrumental in the synthesis of 2-amino-1,3-thiazole derivatives, which are prevalent scaffolds in medicinal chemistry. The reactivity in these amination reactions can be influenced by the nature of the amine and the reaction conditions employed. For instance, primary and secondary amines readily participate in this transformation. The formation of 2-amino-5-benzyl-1,3-thiazole derivatives has been achieved by reacting the corresponding thiazole with acid chlorides in the presence of triethylamine (B128534). nih.gov

Etherification Reactions

Similar to amination, the C-2 position of this compound can undergo etherification reactions with alkoxides and phenoxides. The methanesulfonyl group acts as an excellent leaving group, enabling the formation of a C-O bond. This reaction provides a direct route to 2-alkoxy- and 2-aryloxy-1,3-thiazole derivatives. Reductive etherification of carbonyl compounds, a related process, can be achieved using various catalytic systems, such as a well-defined cationic Ru-H complex with molecular hydrogen or an iron- and silyl (B83357) chloride-catalyzed system with triethylsilane. organic-chemistry.org These methods offer pathways to unsymmetrical ethers under mild conditions. organic-chemistry.org

Thiol Reactivity and Thioether Formation

The high reactivity of this compound extends to sulfur nucleophiles. Thiols and thiophenols can readily displace the methanesulfonyl group to form thioethers. This reaction is particularly significant in the context of bioconjugation, where the selective reaction with cysteine residues in proteins is highly desirable. acs.orgnih.gov The superior nucleophilicity of the thiol side chain of cysteine makes it an ideal target for such modifications. acs.orgnih.gov The reaction of 2-methylsulfonylbenzothiazole (MSBT), a related compound, with thiols is significantly influenced by the pH, with faster rates observed at higher pH due to the increased concentration of the more nucleophilic thiolate anion. nih.gov This highlights the tunability of the reaction based on the reaction conditions.

| Nucleophile | Product Type | Significance |

| Amines | 2-Amino-1,3-thiazoles | Medicinal Chemistry Scaffolds |

| Alkoxides/Phenoxides | 2-Alkoxy/Aryloxy-1,3-thiazoles | Synthesis of Ethers |

| Thiols/Thiophenols | Thioethers | Bioconjugation, Cysteine Modification |

Reactions with Enolizable Nucleophiles

Carbanions generated from enolizable compounds, such as active methylene (B1212753) compounds, can also act as nucleophiles in reactions with this compound. These reactions lead to the formation of new carbon-carbon bonds at the C-2 position. Studies on the reaction of 2-methylsulfonyl-4,5-diphenyl-1,3-azoles with various active methylene compounds have shown that the nucleophilicity of the carbanion plays a crucial role in the reaction outcome. clockss.org For instance, phenylacetonitrile (B145931) has been found to be a more potent nucleophile than acetylacetone (B45752) in these transformations. clockss.org The reactivity order for the 2-position of 1,3-azoles in these reactions was determined to be oxazole (B20620) > thiazole >> imidazole. clockss.org

Carbon-Carbon Bond Forming Reactions (e.g., Arylation)

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound can participate in such reactions, notably arylation. These reactions involve the coupling of the thiazole core with an aryl partner, often facilitated by a transition-metal catalyst. rsc.orgwhiterose.ac.uk For instance, direct arylation of thiazoles with aryl bromides can be achieved using palladium complexes as catalysts. rsc.org Metal-free arylation methods have also been developed, employing aryl hydrazines as the arylating agent. rsc.org These reactions provide access to 2-aryl-1,3-thiazole derivatives, which are of interest in materials science and medicinal chemistry. rsc.org

Transformations Involving the Sulfonyl Group as a Leaving Group or Activating Moiety

Beyond its role in facilitating nucleophilic substitution, the sulfonyl group in this compound can itself be the subject of chemical transformations.

Desulfonylation Reactions

The removal of the sulfonyl group, or desulfonylation, is a key transformation that can be achieved under various conditions. Reductive desulfonylation is a common method, often requiring an external reducing agent. researchgate.net However, other methods have been developed. For example, the mesyl group of a substituted imidazolone (B8795221) was efficiently removed using magnesium in refluxing methanol. nih.gov In another instance, treatment of a thiazole imine with 1-hydroxybenzotriazole (B26582) (HOBt) at room temperature resulted in clean desulfonylation. nih.gov A t-BuOK-mediated desulfonylation/dehydrogenation cascade reaction has also been reported for the synthesis of 1,3-dienes. sioc-journal.cn These reactions are valuable for accessing the parent thiazole or for introducing other functionalities in its place.

| Reaction Type | Reagents/Conditions | Product |

| Reductive Desulfonylation | External Reducing Agent | Parent Thiazole |

| Magnesium-Mediated | Mg, MeOH (reflux) | Desulfonylated Imidazolone |

| HOBt-Mediated | HOBt, Room Temperature | Desulfonylated Thiazole Imine |

| Base-Mediated Cascade | t-BuOK | 1,3-Dienes |

Role of the Sulfonyl Group in Aromatization and Elimination Processes

The methanesulfonyl group at the 2-position of the thiazole ring plays a crucial role in certain reaction pathways, particularly in the formation of the aromatic thiazole ring itself through elimination processes. Research has shown that sulfonyl groups can act as effective leaving groups in the final aromatization step of thiazole synthesis.

In a sequential, one-pot synthesis of 2,5-disubstituted thiazoles, a key step involves the elimination of a sulfonyl group. researchgate.net The process starts with a copper(I)-catalyzed reaction of terminal alkynes and sulfonyl azides to produce 1-sulfonyl-1,2,3-triazoles. These intermediates then react with thionoesters in the presence of a rhodium(II) catalyst to form 3-sulfonyl-4-thiazoline intermediates. researchgate.netorganic-chemistry.org The final step is the aromatization to the corresponding 2,5-disubstituted thiazole, which is achieved by the elimination of the sulfonyl group. researchgate.netorganic-chemistry.org This highlights the utility of the sulfonyl moiety as a leaving group to facilitate the creation of the stable aromatic thiazole core. researchgate.net

Analogous roles of the sulfonyl group in aromatization have been observed in other heterocyclic systems. For instance, studies on the synthesis of quinolines from 1-methanesulfonyl-1,2-dihydroquinoline sulfonamides have demonstrated that the methylsulfonyl group can be eliminated to yield the aromatic quinoline. mdpi.com However, the success of this elimination is dependent on the other substituents present on the ring. While dihydroquinoline sulfonamides derived from ethyl acrylate (B77674) and acrylonitrile (B1666552) readily undergo elimination to form quinolines in high yields, those with an enolizable methyl ketone at the C-3 position failed to aromatize and instead decomposed. mdpi.com This indicates that the electronic and structural context of the molecule is critical for the sulfonyl group to effectively participate in the elimination and subsequent aromatization.

Structure-Reactivity Relationships and Kinetic Studies (e.g., Reactivity Rates with Specific Nucleophiles)

The reactivity of this compound and related heteroaryl sulfones is significantly influenced by the nature of the heterocyclic ring and its substituents. Kinetic studies, particularly those involving nucleophilic aromatic substitution (SNAr) reactions, provide quantitative insights into these structure-reactivity relationships. The sulfonyl group acts as an excellent leaving group, activating the heteroaromatic ring towards nucleophilic attack.

Comprehensive studies on the structure-reactivity of heteroaryl sulfones have determined the second-order rate constants for their reaction with the biological nucleophile glutathione (GSH). nih.govacs.org These studies provide a basis for comparing the electrophilic reactivity of various heteroaryl sulfones. For instance, 2-methylsulfonylbenzothiazole (MSBT), a structurally related compound, exhibits a rate constant (k) of approximately 0.23 M-1s-1 at pH 7.0. nih.govacs.org

The reactivity of these compounds can be dramatically altered by the introduction of electron-withdrawing groups (EWGs) on the heterocyclic ring. In a study of 2-sulfonylpyrimidines, the introduction of a nitro group (-NO2) or a methoxycarbonyl group (-COOMe) at the 5-position increased the reaction rate by 3.5 to 6 orders of magnitude compared to the unsubstituted parent compound. nih.gov For example, the 5-COOMe derivative was found to be over 800,000 times more reactive. nih.gov Similarly, a nitro group on 2-methylsulfonylbenzothiazole, forming 2-(methylsulfonyl)-6-nitrobenzo[d]thiazole, results in a significantly faster reaction with a rate constant of about 1200 M-1s-1. nih.govacs.org

The nature of the heterocyclic core itself is a fundamental determinant of reactivity. Replacing a pyrimidine (B1678525) ring with a 1,3,5-triazine (B166579) ring, for example, leads to a drastic increase in reactivity, to the point where the compound becomes highly susceptible to hydrolysis in aqueous buffers. nih.govacs.org This underscores the importance of the electronic properties of the aromatic system to which the sulfonyl group is attached.

The following table summarizes the reactivity of various heteroaryl sulfones with glutathione (GSH) at pH 7.0, illustrating the structure-reactivity relationships.

Table 1: Reaction Rate Constants of Various Heteroaryl Sulfones with Glutathione (GSH)

| Compound | Rate Constant (k) (M-1s-1) |

|---|---|

| 2-Methylsulfonylbenzothiazole (MSBT) | ~ 0.23 |

| 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole | ~ 1200 |

| 1-Phenyl-5-methylsulfonyltetrazole | ~ 4.3 |

| 2-Methylsulfonyl-1,3,4-oxadiazole-5-phenyl | ~ 160 |

| 2-Sulfonylpyrimidine (unsubstituted reference) | ~ 1.2 x 10-2 |

Data sourced from references nih.govacs.org.

These kinetic data are crucial for understanding the electrophilic character of this compound and for designing molecules with tailored reactivity for various applications in chemistry and chemical biology. The general principles of bimolecular nucleophilic substitution (SN2) kinetics apply, where the reaction rate is dependent on the concentration of both the heteroaryl sulfone and the nucleophile. libretexts.org

Derivatization and Molecular Modification of 2 Methanesulfonyl 1,3 Thiazole Scaffolds

Design and Synthesis of Novel 2-Methanesulfonyl-1,3-thiazole Derivatives

The design of novel derivatives of this compound often involves a multi-step synthetic approach, starting from commercially available precursors. A common strategy involves the initial synthesis of a core thiazole (B1198619) structure, which is then elaborated with the desired methanesulfonyl group and other substituents.

One prominent synthetic route commences with (4'-methylsulfonyl) acetophenone. nih.govacs.org This starting material undergoes a reaction with thiosemicarbazide (B42300) in ethanol (B145695) to form an intermediate thiosemicarbazone. Subsequent treatment of this intermediate with an appropriate 2-bromoacetophenone (B140003) derivative leads to the formation of a series of 2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(substitutedphenyl)thiazole derivatives. nih.govacs.orgacs.org The reaction is typically carried out under reflux conditions in ethanol. nih.govacs.orgacs.org The structures of these newly synthesized compounds are routinely confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). nih.govacs.orgacs.org

More environmentally friendly and sustainable methods for the synthesis of thiazole derivatives are also being explored, including the use of microwave irradiation, ultrasound, green solvents, and mechanochemistry. nih.gov These green synthetic routes aim to reduce the use of hazardous reagents and minimize waste generation. nih.gov

Exploration of Structural Diversity through Directed Substitutions at Thiazole Ring Positions

The 1,3-thiazole ring presents multiple positions (C2, C4, and C5) for substitution, allowing for the systematic exploration of structural diversity to optimize biological activity. The acidic proton at the C2 position makes it a highly reactive site for various chemical modifications. mdpi.com

In the context of this compound scaffolds, the C4 and C5 positions are common sites for introducing a wide range of substituents. For instance, in the synthesis of 2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(substitutedphenyl)thiazoles, the diversity is introduced by varying the substituent on the 2-bromoacetophenone, which ultimately becomes the substituent at the C4 position of the thiazole ring. nih.govacs.orgacs.org

Researchers have successfully introduced a variety of substituted phenyl rings at the C4 position, including:

4-fluorophenyl nih.gov

4-methoxyphenyl (B3050149) acs.org

4-methylphenyl acs.org

2,4-dichlorophenyl nih.govacs.org

3,4-dichlorophenyl acs.orgacs.org

2,4-difluorophenyl acs.org

3-nitrophenyl nih.govacs.orgacs.org

These substitutions allow for the fine-tuning of the molecule's steric and electronic properties, which can significantly impact its interaction with biological targets. acs.org The lipophilic character of di-substituted thiazoles can also enhance their transport across biological membranes. acs.org

Rational Design Principles for Optimized Thiazole Scaffolds

The rational design of this compound derivatives is guided by an understanding of the structure-activity relationships (SAR) and the specific requirements of the biological target. The methanesulfonyl group itself is often incorporated due to its ability to act as a bioisostere for other functional groups and its potential to form key interactions, such as hydrogen bonds, with protein residues. acs.org

Key principles in the rational design of these scaffolds include:

Exploitation of Target-Specific Interactions: The design process often begins with an analysis of the target protein's active site. For example, in the design of carbonic anhydrase inhibitors, the sulfonamide group is a well-known zinc-binding moiety. acs.org The methanesulfonyl group in the this compound scaffold can mimic some of the electronic properties of sulfonamides and participate in interactions with the active site. acs.org

Modulation of Physicochemical Properties: Substituents on the thiazole ring are chosen to optimize properties such as solubility, lipophilicity, and metabolic stability. uniroma1.it For instance, the introduction of polar groups can increase solubility, while more lipophilic groups can enhance membrane permeability. uniroma1.it

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at different positions of the thiazole ring and analysis of the resulting changes in biological activity help in identifying key pharmacophoric features. For example, studies on a series of thiazole derivatives have shown that the presence and position of electron-donating or electron-withdrawing groups on a phenyl substituent can significantly influence their anticancer activity. acs.org In one study, replacing a hydrogen at the ortho position with an OCH3 group led to a minor reduction in binding affinity, whereas introducing a NO2 group at the same position enhanced the affinity through additional hydrogen bonding. acs.org

Conformational Control: In some cases, modifications are designed to lock the molecule into a specific conformation that is more favorable for binding to the target. acs.org

The following table summarizes some of the synthesized 2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(substitutedphenyl)thiazole derivatives and their reported melting points.

| Compound ID | C4-Substituent | Melting Point (°C) |

| 2d | 4-fluorophenyl | 253.6 nih.gov |

| 2g | 4-methylphenyl | 270.9 acs.org |

| 2h | 3,4-dichlorophenyl | 261.3 acs.orgacs.org |

| 2i | 2,4-difluorophenyl | 214.9 acs.org |

| 2j | 3-nitrophenyl | 290.2 nih.govacs.orgacs.org |

| 2l | 2,4-dichlorophenyl | 211.3 nih.govacs.org |

Applications in Scaffold Hopping Strategies in Medicinal Chemistry

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular frameworks with similar biological activity to a known active compound but with a different core structure. uniroma1.itdtic.milnih.gov This approach is valuable for generating new intellectual property, improving pharmacokinetic properties, and overcoming metabolic liabilities of an existing lead compound. uniroma1.itresearchgate.net

The this compound scaffold can be a valuable tool in scaffold hopping strategies due to its unique electronic and structural features. It can serve as a bioisosteric replacement for other aromatic or heteroaromatic rings in a known pharmacophore. The replacement of a carbocyclic or another heterocyclic ring with a this compound can lead to significant changes in the molecule's properties while retaining the key interactions required for biological activity. researchgate.net

The concept of scaffold hopping can be categorized based on the degree of structural change from the parent molecule. A minor modification, such as replacing a carbon with a nitrogen atom in a ring, is considered a 1° hop. nih.gov The replacement of a phenyl ring with a this compound would represent a more significant change and could be classified as a higher-order hop, potentially leading to a completely new chemical series with improved drug-like properties. nih.gov

The versatility of the thiazole ring, allowing for various substitutions at the C4 and C5 positions, further enhances its utility in scaffold hopping. This allows for the fine-tuning of the new scaffold to optimize its interactions with the target protein, effectively mimicking the binding mode of the original ligand.

Computational and Theoretical Investigations of 2 Methanesulfonyl 1,3 Thiazole

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular structure and electronic properties. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of molecules by finding the lowest energy conformation. researchgate.net This is achieved by optimizing the molecular geometry, a process where the positions of the atoms are systematically adjusted to minimize the total electronic energy. For this purpose, a functional, such as B3LYP or PBE1PBE, is combined with a basis set, like 6-31G* or 6-311++G(d,p), to approximate the complex interactions between electrons. researchgate.netasianpubs.orgsci-hub.se

In the case of 2-Methanesulfonyl-1,3-thiazole, DFT calculations would establish the precise bond lengths, bond angles, and dihedral angles of its ground state. The thiazole (B1198619) ring is a planar, aromatic system. wikipedia.org The geometry of the methanesulfonyl group is also well-defined. Based on crystallographic and computational studies of closely related molecules, such as 2-(Methylsulfonyl)-4,5-diphenylthiazole and various thiophene (B33073) sulfonamides, the expected geometric parameters for this compound can be accurately predicted. mdpi.com These studies show that the sulfur-oxygen double bonds in the sulfonyl group are typically around 1.43 Å, while the carbon-sulfur bond is approximately 1.74 Å.

Table 1: Predicted Molecular Geometry Parameters for this compound Based on DFT Studies of Related Compounds

| Parameter | Bond/Angle | Predicted Value | Source Context |

| Bond Length | S=O (sulfonyl) | ~1.43 Å | Based on related sulfonyl-thiazole structures. |

| Bond Length | C-S (sulfonyl) | ~1.74 Å | Based on related sulfonyl-thiazole structures. |

| Bond Length | S-C (thiazole ring) | ~1.74 Å | Typical for thiazole rings. |

| Bond Length | C-N (thiazole ring) | ~1.37 Å | Typical for thiazole rings. |

| Bond Angle | O=S=O (sulfonyl) | ~121° | Based on thiophene sulfonamide derivatives. mdpi.com |

| Dihedral Angle | Thiazole-Sulfonyl | Variable | Subject to rotational freedom around the C-S bond. |

This table presents predicted values based on data from closely related compounds. Precise values for this compound would require specific DFT calculations.

The electronic structure of this compound is dominated by the interplay between the aromatic thiazole ring and the strongly electron-withdrawing methanesulfonyl group. This substituent significantly modulates the electron density across the entire molecule, which is key to its reactivity.

Computational methods are used to analyze this electronic landscape. Natural Population Analysis (NPA) or Mulliken population analysis can be used to calculate the partial atomic charges on each atom, quantifying the electron distribution. irjweb.com Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. researchgate.net An MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors indicating regions of varying charge. Typically, red areas signify regions of negative potential (electron-rich), often found near electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. irjweb.comresearchgate.net Blue areas represent regions of positive potential (electron-poor), usually around hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net For this compound, the MEP would show significant negative potential around the sulfonyl oxygens and the thiazole nitrogen, while the hydrogen atoms on the methyl group and the thiazole ring would exhibit positive potential.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comimperial.ac.uk The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the innermost empty orbital and represents the ability to accept electrons (electrophilicity). asianpubs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. mdpi.comirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. irjweb.com DFT calculations are routinely used to determine the energies of these orbitals. nih.gov For thiazole derivatives, the distribution of the HOMO and LUMO is often spread across the heterocyclic ring system, and the presence of substituents like the methanesulfonyl group significantly lowers the energy of these orbitals. mdpi.comresearchgate.net

Table 2: Representative Calculated FMO Energies for Thiazole Derivatives from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 | B3LYP/6-311G(d,p) irjweb.com |

| 2-amino-4-(p-tolyl)thiazole (APT) | -5.54 | - | - | B3LYP/6-311G(d,p) researchgate.net |

| 2-methoxy-1,3-thiazole (MTT) | -6.27 | - | - | B3LYP/6-311G(d,p) researchgate.net |

| Thiazole-4-carboxaldehyde (TCA) | -7.44 | - | - | B3LYP/6-311G(d,p) researchgate.net |

| Thiophene Sulfonamide Derivative 7 | - | - | 3.44 | B3LYP/6-311G(d,p) mdpi.com |

This table showcases FMO data for related heterocyclic compounds to illustrate typical energy values. Data is specific to the cited compounds and methods.

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is indispensable for mapping the detailed pathways of chemical reactions. It allows researchers to identify transient intermediates and high-energy transition states that are often impossible to observe experimentally, providing a complete picture of the reaction mechanism. numberanalytics.com

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, asserting that changes in electron density, rather than molecular orbital interactions, govern reaction mechanisms. mdpi.com MEDT has been successfully applied to understand various organic reactions, particularly pericyclic reactions like cycloadditions. luisrdomingo.comrsc.org

For a reaction involving this compound, an MEDT study would analyze the flow of electron density between the reactants at the transition state. Key concepts within MEDT include the analysis of conceptual DFT reactivity indices to classify reactants as electrophiles or nucleophiles and the calculation of Global Electron Density Transfer (GEDT) at the transition state to quantify the polar nature of the reaction. mdpi.comgrowingscience.com For instance, in a potential [3+2] cycloaddition reaction, MEDT could predict the regioselectivity and stereoselectivity by analyzing the electron density changes and identifying the most favorable reaction pathway with the lowest activation energy. rsc.orgnih.gov

Kinetic studies of related thiazole compounds have shown that they can undergo nucleophilic substitution reactions, often following second-order kinetics. sciepub.com The presence of the potent electron-withdrawing methanesulfonyl group at the C2 position of this compound would render this position highly electrophilic and thus very susceptible to nucleophilic attack. Computational modeling could predict the rate constant for such a reaction and compare it with unsubstituted thiazole. sciepub.com

Theoretical Studies on Stereoselectivity

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the stereochemical outcomes of reactions. nih.govrsc.orgescholarship.orgsci-hub.se While specific theoretical investigations on the stereoselectivity of reactions involving this compound are not extensively documented in the reviewed literature, the principles from studies on related thiazole derivatives can be extrapolated.

Computational methods can be used to model the transition states of reactions where this compound or its derivatives act as either a reactant or a building block. By calculating the energies of the different possible stereoisomeric transition states, chemists can predict which stereoisomer of the product will be preferentially formed. For instance, in a reaction where a nucleophile adds to a prochiral center adjacent to the thiazole ring, DFT calculations can determine the energy barriers for the formation of the R and S enantiomers. The stereoisomer corresponding to the lower energy transition state is predicted to be the major product.

These theoretical models take into account various factors that influence stereoselectivity, including:

Steric Hindrance: The spatial arrangement of atoms in the transition state can favor pathways that minimize steric clashes. The bulky methanesulfonyl group and the thiazole ring itself can impose significant steric constraints.

Electronic Effects: The electron-withdrawing nature of the methanesulfonyl group can influence the electronic distribution in the transition state, favoring certain geometries.

Catalyst-Substrate Interactions: In catalyzed reactions, computational models can simulate the interaction of this compound with a chiral catalyst, explaining the origin of enantioselectivity.

A hypothetical example would be the asymmetric reduction of a ketone derivative of this compound. DFT calculations could model the approach of a chiral reducing agent to the carbonyl group from both the re and si faces. The calculated energy difference between the two transition state geometries would allow for a prediction of the enantiomeric excess (ee) of the resulting alcohol. Such studies are crucial for the rational design of stereoselective syntheses. nih.govescholarship.org

Computational Approaches to Structure-Reactivity Correlations

Computational chemistry offers robust methods to establish correlations between the molecular structure of a compound and its chemical reactivity. For this compound, these approaches can quantify the influence of its distinct structural features on its reaction kinetics and thermodynamics.

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of this approach, although they are more commonly associated with biological activity. nih.govsemanticscholar.org The principles of QSAR can be applied to chemical reactivity, establishing a Quantitative Structure-Reactivity Relationship (QSRR). In a QSRR study, various computational descriptors for a series of substituted this compound derivatives would be calculated. These descriptors can include:

Electronic Descriptors: Atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

Steric Descriptors: Molecular volume, surface area, and specific steric parameters.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

These calculated descriptors are then correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants, using statistical methods like multiple linear regression. researchgate.net The resulting equation can predict the reactivity of new, unsynthesized derivatives.

Hammett plots provide a simpler, yet powerful, method to understand structure-reactivity relationships, particularly for aromatic systems. rsc.orgwalisongo.ac.idwikipedia.orgresearchgate.netviu.ca While the thiazole ring is heterocyclic, analogous linear free-energy relationships can be applied. By introducing various substituents at the 4- or 5-positions of the thiazole ring of this compound and measuring the rates of a specific reaction, a Hammett-type plot can be constructed. The slope of this plot (the reaction constant, ρ) provides insight into the reaction mechanism and the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.org For instance, a large positive ρ value would indicate the buildup of negative charge in the transition state, a process that is accelerated by electron-withdrawing substituents. wikipedia.org

The electron-withdrawing nature of the methanesulfonyl group at the 2-position significantly influences the reactivity of the thiazole ring, making it more susceptible to nucleophilic attack. nih.gov Computational studies can quantify this effect by calculating the electrostatic potential map and the LUMO, which would show a high positive potential and significant orbital density at the carbon atoms of the thiazole ring, respectively.

Below is an interactive data table summarizing key computational descriptors that can be used in structure-reactivity correlations for a hypothetical series of substituted this compound derivatives.

Molecular Docking and Ligand-Target Interaction Analysis in Mechanistic Studies

Molecular docking is a computational technique predominantly used in drug discovery to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein (target). acs.orgnih.govresearchgate.netacs.orgbrieflands.com However, the principles of docking and ligand-target interaction analysis can also be applied to elucidate the mechanisms of chemical reactions, particularly those that are catalyzed. In this context, the "target" could be a catalyst, and the "ligand" would be a reactant, such as this compound.

By docking this compound into the active site of a catalyst, researchers can gain insights into the initial binding event that precedes the chemical transformation. The docking simulation would predict the most stable binding pose of the thiazole derivative within the catalyst's active site, highlighting the key intermolecular interactions that facilitate catalysis. These interactions can include:

Hydrogen Bonds: The nitrogen atom of the thiazole ring or the oxygen atoms of the methanesulfonyl group could act as hydrogen bond acceptors.

Electrostatic Interactions: The polar nature of the C-S-N bonds in the thiazole ring and the S=O bonds in the sulfonyl group can lead to favorable electrostatic interactions with a polar catalyst.

The information from docking can be used to generate hypotheses about the reaction mechanism. For example, if docking shows that a specific atom of this compound is positioned in close proximity to a reactive group on the catalyst, it would suggest that this is the likely site of the initial chemical step.

Following the initial docking, more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM), can be employed to model the entire reaction pathway. In a QM/MM simulation, the reacting species (this compound and the catalyst's active site) are treated with a high level of quantum mechanical theory, while the rest of the catalyst and solvent are treated with a more computationally efficient molecular mechanics force field. This approach allows for the detailed investigation of transition states and intermediates along the reaction coordinate. ims.ac.jp

Below is an interactive data table illustrating hypothetical docking results of this compound with a generic catalyst, showcasing the types of interactions that can be analyzed.

Spectroscopic and Analytical Characterization Techniques for 2 Methanesulfonyl 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-Methanesulfonyl-1,3-thiazole, both proton (¹H) and carbon-13 (¹³C) NMR are invaluable.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a study detailing the synthesis of 2-(Methylsulfonyl)thiazole, the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. The spectrum exhibited distinct signals corresponding to the protons of the thiazole (B1198619) ring and the methylsulfonyl group.

The proton on the fifth position (H-5) of the thiazole ring appears as a doublet at δ 8.05 ppm with a coupling constant (J) of 3.2 Hz. The proton at the fourth position (H-4) also presents as a doublet at δ 7.50 ppm with the same coupling constant of 3.2 Hz. The singlet signal for the three protons of the methyl group in the methanesulfonyl moiety is observed at δ 3.34 ppm.

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 8.05 | d | 3.2 | 1H | Thiazole H-5 |

| 7.50 | d | 3.2 | 1H | Thiazole H-4 |

| 3.34 | s | - | 3H | SO₂CH₃ |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. As of the latest literature search, specific experimental ¹³C NMR data for this compound has not been reported. However, based on data from structurally related thiazole derivatives, the carbon atoms of the thiazole ring would be expected to resonate in the aromatic region of the spectrum, while the methyl carbon of the sulfonyl group would appear at a higher field.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

Although a specific experimental mass spectrum for this compound is not documented in the available literature, the PubChem database lists a molecular weight of 163.2 g/mol for the compound. For related, more complex thiazole-methylsulfonyl derivatives, HRMS has been used to confirm their calculated molecular formulas. For instance, for a derivative with the formula C₁₈H₁₆N₄O₄S₂, the calculated [M+H]⁺ ion was 417.0686, and the found value was 417.0691, demonstrating the accuracy of this technique. acs.orgacs.org

X-ray Crystallography for Solid-State Structure Determination

Currently, there are no published X-ray crystal structures for the specific compound this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases. However, the crystal structures of several more complex derivatives containing the thiazole-methylsulfonyl framework have been determined, confirming their molecular connectivity and stereochemistry. acs.orgacs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methanesulfonyl-1,3-thiazole derivatives?

- Methodological Answer : The Hantzsch thiazole synthesis is widely used, involving cyclocondensation of thioureas with α-haloketones or α-halocarbonyl compounds. For example, 3-chloropentane-2,4-dione reacts with thioureas to form 2-arylimino-1,3-thiazole derivatives . Alternative methods include coupling reactions (e.g., Cu-catalyzed click chemistry) to append functional groups like triazoles or benzimidazoles, as demonstrated in hybrid thiazole-triazole-acetamide syntheses . Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalyst selection (e.g., CuI for click reactions).

Q. How is structural purity confirmed in this compound derivatives?

- Methodological Answer : Multi-modal analytical techniques are essential:

- Elemental analysis : Validate stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .

- Spectroscopy :

- IR : Confirm sulfonyl (SO₂) stretching bands at ~1150–1300 cm⁻¹ and thiazole ring vibrations at ~650–750 cm⁻¹ .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and methanesulfonyl groups (δ 3.0–3.5 ppm for CH₃SO₂) .

- Chromatography : HPLC with UV detection ensures >95% purity .

Q. What are the key solubility challenges for thiazole derivatives in biological assays?

- Methodological Answer : Poor aqueous solubility is common due to aromaticity and sulfonyl groups. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) for in vitro studies .

- Salt formation : Synthesize hydrochloride or sodium salts to enhance hydrophilicity, as seen in triazole-thiazole acetamide salts .

- Micronization : Reduce particle size via ball milling to improve dissolution rates .

Advanced Research Questions

Q. How can contradictory bioactivity data in this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from impurities or assay conditions. Solutions:

- Reproducibility checks : Re-synthesize compounds and retest under standardized conditions (e.g., fixed pH, temperature) .

- Computational docking : Compare binding poses of active vs. inactive derivatives to identify critical interactions (e.g., hydrogen bonds with target proteins) .

- ADMET profiling : Use in silico tools (e.g., SwissADME) to rule out pharmacokinetic failures masking true efficacy .

Q. What strategies optimize regioselectivity in thiazole functionalization?

- Methodological Answer : Regioselectivity is influenced by:

- Directing groups : Install electron-withdrawing groups (e.g., -SO₂Me) at C2 to direct electrophilic substitution to C5 .

- Catalysts : Pd/Cu systems enable selective C-H activation for cross-coupling at C4/C5 positions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at sterically accessible sites .

Q. How do electronic effects of substituents impact thiazole reactivity?

- Methodological Answer : Electronic modulation alters electrophilicity and stability:

- Electron-donating groups (EDGs) : -OCH₃ at C4 increases ring electron density, enhancing nucleophilic attack but reducing oxidative stability .

- Electron-withdrawing groups (EWGs) : -NO₂ or -CF₃ at C5 decrease electron density, improving resistance to ring-opening under acidic conditions .

- Quantitative analysis : Use Hammett σ constants to predict substituent effects on reaction rates .

Q. What crystallographic techniques resolve thiazole derivative structures?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is gold-standard:

- Sample preparation : Grow crystals via slow evaporation in ethanol/water mixtures .

- Data refinement : Resolve disorder in sulfonyl groups using SHELXL with anisotropic displacement parameters .

- Case example : A 2,4,5-tri(N-methylpyridinium)-1,3-thiazole structure was resolved with R1 = 0.1366, confirming polyiodide co-crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.